molecular formula C13H11NS B12466153 N,N-diphenylthioformamide

N,N-diphenylthioformamide

Cat. No.: B12466153
M. Wt: 213.30 g/mol
InChI Key: NYOFUBDPSPSCHM-UHFFFAOYSA-N
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Description

N,N-Diphenylthioformamide is an organic compound with the molecular formula C13H11NS It is characterized by the presence of a thioamide group, where the sulfur atom replaces the oxygen atom typically found in amides

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Diphenylthioformamide can be synthesized through several methods. One common approach involves the reaction of diphenylamine with carbon disulfide in the presence of a base, such as sodium hydroxide, followed by acidification to yield the desired thioamide. The reaction conditions typically include:

    Temperature: Moderate heating (50-70°C)

    Solvent: A polar solvent like ethanol or methanol

    Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-Diphenylthioformamide undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form sulfoxides or sulfones.

    Reduction: Can be reduced to form corresponding amines.

    Substitution: Can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Diphenylamine.

    Substitution: Various substituted thioamides depending on the nucleophile used.

Scientific Research Applications

N,N-Diphenylthioformamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N,N-diphenylthioformamide exerts its effects involves interactions with various molecular targets. The thioamide group can form hydrogen bonds and engage in nucleophilic attacks, influencing biological pathways and chemical reactions. Specific pathways include inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diphenylformamide: Similar structure but with an oxygen atom instead of sulfur.

    N,N-Dimethylthioformamide: Contains methyl groups instead of phenyl groups.

    N,N-Diphenylacetamide: Similar structure but with an acetamide group.

Uniqueness

N,N-Diphenylthioformamide is unique due to the presence of the thioamide group, which imparts distinct chemical reactivity and biological activity compared to its oxygen-containing analogs. This uniqueness makes it valuable for specific applications where sulfur chemistry is advantageous.

Properties

Molecular Formula

C13H11NS

Molecular Weight

213.30 g/mol

IUPAC Name

N,N-diphenylmethanethioamide

InChI

InChI=1S/C13H11NS/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11H

InChI Key

NYOFUBDPSPSCHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C=S)C2=CC=CC=C2

Origin of Product

United States

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